![molecular formula C16H11N3O5S B402744 Methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 314033-44-8](/img/structure/B402744.png)

Methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

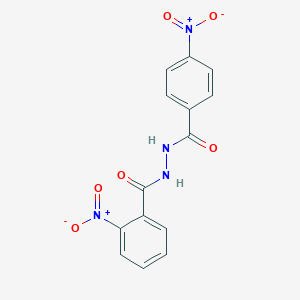

“Methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound with the molecular formula C16H11N3O5S . It has an average mass of 357.341 Da and a mono-isotopic mass of 357.041931 Da .

Synthesis Analysis

The synthesis of benzothiazole compounds, like the one , has been a significant area of research due to their pharmaceutical and biological activity . The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A series of aldehydes were investigated, and the results showed that aromatic, heteroaromatic, and aliphatic aldehydes are applicable in the transformation .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate” comprises a benzothiazole ring system, which is a class of sulfur-containing heterocycles . This system involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles have played an important role in biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers .Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have shown inhibitory activity againstM. tuberculosis . The interaction of these compounds with their target, DprE1, could lead to the inhibition of the enzyme, thereby affecting the cell wall biosynthesis of the bacteria .

Biochemical Pathways

Considering the target of benzothiazole derivatives, the compound might affect the cell wall biosynthesis pathway inM. tuberculosis . This could lead to downstream effects such as inhibition of bacterial growth.

Result of Action

Considering the anti-tubercular activity of benzothiazole derivatives, the compound might result in the inhibition ofM. tuberculosis growth .

Future Directions

Benzothiazoles, including “Methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate”, have significant pharmaceutical and biological activity, making them a promising area for future research . The development of synthetic processes for benzothiazole compounds is one of the most significant challenges facing researchers, and advances in this area could lead to the development of new drugs .

properties

IUPAC Name |

methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S/c1-24-15(21)10-4-2-9(3-5-10)14(20)18-16-17-12-8-11(19(22)23)6-7-13(12)25-16/h2-8H,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKHRYDEQBGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((5-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-phenylethylsulfamoyl)phenyl]acetamide](/img/structure/B402667.png)

![Pentyl {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B402678.png)

![N,N'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)benzene-4,1-diyl]}diacetamide](/img/structure/B402681.png)

![3-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B402682.png)